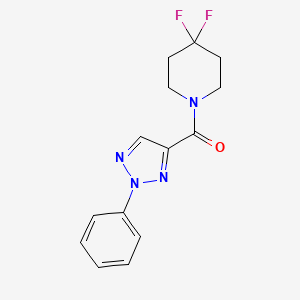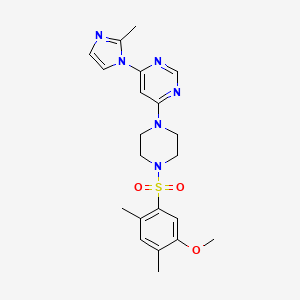
4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules that have garnered interest for their potential in various biological activities and chemical properties. Its structure suggests a complex interplay of functional groups that could afford it unique physical and chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions, where various sulfonyl chlorides react with a base molecule to introduce the sulfonyl group alongside other functional groups (Mallesha et al., 2012). These syntheses are characterized by their efficiency in constructing complex molecules with high specificity and yield.
Molecular Structure Analysis
The molecular structure is often elucidated using spectral studies such as NMR, IR, and mass spectrometry. Crystallographic analysis has revealed that compounds with similar structures crystallize in specific systems, displaying distinct conformational features, such as chair conformations for piperazine rings and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a broad range of derivatives with potential biological activities. Their reactivity is significantly influenced by the nature and position of substituents on the molecule, impacting their utility in further chemical modifications and applications (Oishi et al., 1989).
科学的研究の応用
Synthesis and Antiproliferative Activity : The compound, 4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, has been studied for its antiproliferative effects against various human cancer cell lines. Researchers synthesized a series of derivatives and evaluated their antiproliferative activity using the MTT assay method. Some derivatives demonstrated good activity on all cell lines except one, suggesting potential as anticancer agents (Mallesha et al., 2012).
Anticancer Evaluation of Substituted Compounds : Another study involved the evaluation of the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent. The screening conducted in vitro on 60 cell lines of various cancers revealed that certain compounds with a piperazine substituent demonstrated significant effectiveness against these cancer types (Turov, 2020).
Antimicrobial Agents Synthesis : Research also indicates the synthesis of derivatives of the compound for antimicrobial purposes. A novel series of thiazolidinone derivatives, linked with piperazine, were synthesized and evaluated against a range of bacteria and fungi. The findings suggested these newly synthesized compounds have considerable antimicrobial activity, which could be leveraged in drug development (Patel et al., 2012).
Pharmacologically Active Compounds : In the search for pharmacologically active compounds among 2-Dialkylaminobenzimidazoles, heating of substituted benzimidazole-2-sulfonic acids in the presence of secondary amines led to the synthesis of dialkylaminobenzimidazoles. These compounds were experimentally studied for potential antiarrhythmic, antiaggregation, hemorheological, and other activities, identifying active compounds for further pharmacological development (Zhukovskaya et al., 2017).
特性
IUPAC Name |
4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-11-16(2)19(12-18(15)30-4)31(28,29)26-9-7-25(8-10-26)20-13-21(24-14-23-20)27-6-5-22-17(27)3/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHMHRJJXBCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

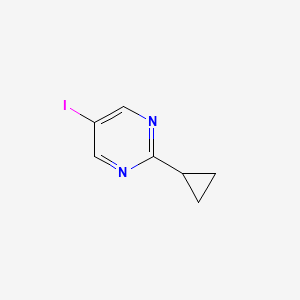
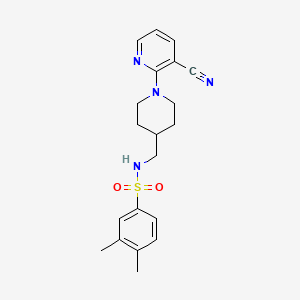


![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)
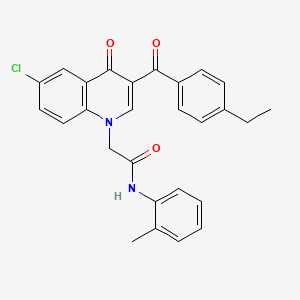
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)


